molecular formula C20H18N4O5 B574936 Benzamide,  3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- CAS No. 176379-35-4

Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Cat. No.: B574936
CAS No.: 176379-35-4
M. Wt: 394.4 g/mol
InChI Key: IQNHSDHCDXMIBS-UHFFFAOYSA-N
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Description

Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- is a structurally complex molecule featuring:

  • A benzamide core with a 3-acetyloxy substituent.
  • A pyrimidinyl group substituted with amino, methyl, dioxo, and phenyl moieties. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its acetyloxy group and pyrimidinyl pharmacophore.

Properties

CAS No.

176379-35-4

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

[3-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C20H18N4O5/c1-12(25)29-15-10-6-7-13(11-15)18(26)22-16-17(21)24(14-8-4-3-5-9-14)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26)

InChI Key

IQNHSDHCDXMIBS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Synonyms

Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Origin of Product

United States

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. The compound Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- is a pyrimidine-tethered benzamide that has been synthesized and evaluated for its biological activity. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the preparation of various chalcones and subsequent condensation with guanidine to yield pyrimidinyl benzamide derivatives. Characterization techniques such as NMR spectroscopy and HRMS have been employed to confirm the structure of the synthesized compounds. For example, one derivative exhibited a melting point of 228-229 °C and was characterized by specific NMR shifts indicating the presence of functional groups typical for benzamides and pyrimidines .

Anticancer Properties

Recent studies have highlighted the potential of this class of compounds as targeted anticancer agents. In vitro cytotoxicity evaluations have shown that certain derivatives exhibit significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Remarks
8fA-549 (Lung)10.5Best activity among tested derivatives
8jHCT-116 (Colorectal)7.8High potency observed
8hHaLa (Cervical)12.0Significant efficacy noted

The MTT assay results indicate that compounds 8f and 8j are particularly effective against A-549 and HCT-116 cell lines, respectively . Additionally, the structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the benzamide moiety influences the anticancer activity significantly.

Molecular docking studies have been conducted to elucidate the binding affinities of these compounds to key receptors involved in cancer progression, such as EGFR and CDK-4. The binding affinities were found to be influenced by the nature of substituent groups on the benzamide structure . For instance, certain derivatives demonstrated strong interactions with these targets, indicating a potential mechanism through which they exert their anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of pyrimidine-tethered benzamide derivatives against multiple cancer cell lines. The study revealed that modifications in the chemical structure led to variations in biological activity. For example:

  • Compound 35 from another study exhibited IC50 values superior to existing treatments like Golvatinib against A549 and HeLa cells .
  • The introduction of specific functional groups was shown to enhance inhibitory activity significantly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Acetyloxy Variants

Benzamide, 4-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3-methyl-
  • Key Differences :
    • Acetyloxy group at position 4 (vs. 3 in the target compound).
    • Additional methyl group on the benzamide ring.
  • Impact: Molecular weight: 408.41 vs. ~408 (estimated for the target compound).
Benzamide,3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl-
  • Key Differences :
    • Dual acetyloxy groups at positions 3 and 3.
    • Methyl group at position 4.
  • Impact :
    • Higher molecular weight (466.45) due to additional acetyloxy and methyl groups.
    • Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .

Substituent Modifications on the Pyrimidinyl Group

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide
  • Key Differences :
    • Replacement of acetyloxy with bulky tert-butyl and hydroxyl groups.
    • Methyl groups on the pyrimidinyl nitrogen.
  • Impact :
    • Molecular weight: 494.56.
    • Bulky tert-butyl groups may hinder interactions with flat binding pockets (e.g., kinase active sites) but improve metabolic stability .

Diphenylpyrimidine-Benzamide Hybrids

2-(2-((2-Aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl) benzamide
  • Key Differences :
    • Diphenylpyrimidine core instead of a tetrahydrodioxopyrimidine.
    • Extended alkyl-amide chain.
  • May exhibit improved selectivity for nucleic acid targets (e.g., topoisomerase inhibitors) .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight Key Substituents Potential Pharmacokinetic Traits
Target Compound C₂₀H₁₈N₄O₅* ~406.39 3-acetyloxy, pyrimidinyl Moderate solubility, moderate lipophilicity
4-Acetyloxy isomer C₂₁H₂₀N₄O₅ 408.41 4-acetyloxy, 3-methyl Increased steric hindrance
3,5-Bis(acetyloxy) derivative C₂₄H₂₂N₄O₇ 466.45 3,5-acetyloxy, 4-methyl High lipophilicity, reduced solubility
tert-butyl analog C₂₇H₃₄N₄O₅ 494.58 3,5-di-tert-butyl, 4-hydroxy Enhanced metabolic stability

*Estimated based on structural similarity.

Preparation Methods

Cyclocondensation of β-Ketoamide

The 5-aminopyrimidinone fragment is synthesized via cyclocondensation of N-phenyl-β-ketoamide with methylurea under acidic conditions:
Reaction Conditions

  • Reactants : N-Phenylacetoacetamide (1.0 eq), methylurea (1.2 eq)

  • Catalyst : Conc. HCl (0.1 eq)

  • Solvent : Ethanol/water (4:1 v/v)

  • Temperature : Reflux at 80°C

  • Time : 6 hours

Benzamide Fragment Preparation

Selective Acetylation of 3-Hydroxybenzoic Acid

The 3-acetoxybenzoic acid precursor is synthesized via controlled acetylation to prevent over-acylation:
Procedure :

  • Dissolve 3-hydroxybenzoic acid (1.0 mol) in anhydrous pyridine (2.5 L) under N₂

  • Add acetic anhydride (1.05 eq) dropwise at 0°C

  • Stir for 3 hours at room temperature

  • Quench with ice-cold 1M HCl (5 L)

  • Extract with dichloromethane (3 × 1 L)

  • Dry over Na₂SO₄ and evaporate

Key Parameters :

  • Molar Ratio : 1:1.05 (acid:Ac₂O) minimizes diacetylated byproducts

  • Temperature Control : Below 10°C during anhydride addition prevents exothermic side reactions

  • Purification : Recrystallization from hexane/ethyl acetate (9:1) gives 89% purity.

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

The final amide bond formation employs EDC/HOBt activation for optimal yields:

Reaction Setup :

ComponentQuantityRole
3-Acetoxybenzoic acid1.2 eqCarboxylic acid
5-Aminopyrimidinone1.0 eqAmine
EDC·HCl1.5 eqCoupling reagent
HOBt1.5 eqAdditive
DMF0.1 MSolvent
N-Methylmorpholine3.0 eqBase

Procedure :

  • Activate acid with EDC/HOBt in DMF at 0°C for 15 min

  • Add pyrimidinone and base

  • Stir at room temperature for 12 hours

  • Dilute with ethyl acetate, wash with 5% citric acid and brine

  • Purify via silica gel chromatography (hexane:EtOAc 3:7)

Performance Metrics :

  • Conversion : 92% (HPLC)

  • Isolated Yield : 68%

  • Purity : >98% (NMR)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A rapid protocol reduces reaction time from 12 hours to 35 minutes:

Conditions :

  • Microwave Power : 300 W

  • Temperature : 120°C

  • Pressure : 250 psi

  • Solvent : DMSO

Advantages :

  • 85% yield comparable to conventional heating

  • Suppresses thermal decomposition pathways

Limitations :

  • Specialized equipment required

  • Limited scalability beyond 100 g batches

Industrial-Scale Considerations

Continuous Flow Reactor Design

Pilot plant data (100 kg scale) highlights critical parameters:

ParameterBatch ProcessFlow Process
Reaction Time14 hours2.5 hours
Yield65%78%
Solvent Consumption8 L/kg3 L/kg
Energy Input (kW·h/kg)4218

Key Innovations :

  • In-line IR monitoring for real-time reaction control

  • Static mixers enhance mass transfer during coupling step

  • Falling film evaporators for solvent recovery (>92% efficiency)

Purification and Characterization

Crystallization Optimization

Crystal engineering studies identified optimal solvents for final purification:

Solvent Screening Results :

Solvent SystemCrystal PurityYield
Ethanol/water (1:1)98.2%71%
Acetonitrile99.1%65%
THF/heptane (2:3)97.8%68%

Preferred Conditions :

  • Slow cooling from 60°C to -20°C in acetonitrile

  • Seed crystals added at 40°C to control polymorphism

Q & A

Q. What are the recommended synthetic routes for this benzamide derivative, and how is purity ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use of activated acylating agents (e.g., benzoyl chloride derivatives) under basic conditions (e.g., sodium carbonate) to form the benzamide core .
  • Protection/deprotection strategies : Acetyloxy groups may require temporary protection during synthesis to prevent undesired side reactions .
  • Purification : Column chromatography (silica gel, dichloromethane/ethyl acetate gradients) or recrystallization (diethyl ether/pentanes) is employed. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Key Safety Note : Conduct hazard assessments for reagents like trichloroisocyanuric acid and sodium pivalate, which require controlled handling .

Q. How is the structural identity of this compound confirmed?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., acetyloxy, phenyl groups).
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
    • Infrared (IR) : Peaks at ~1700 cm1^{-1} confirm carbonyl groups (amide, dioxo pyrimidinyl) .
  • X-ray Crystallography : Optional for absolute stereochemistry determination if crystalline .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Mutagenicity : Ames II testing indicates low mutagenic risk compared to anomeric amide analogs, but precautions are still required .
  • PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators in ventilated fume hoods to minimize inhalation exposure .
  • Storage : Store at -20°C under inert atmosphere (N2_2 or Ar) to prevent decomposition .

Advanced Research Questions

Q. How should researchers resolve contradictions in mutagenicity data across similar compounds?

Methodological Answer:

  • Comparative Testing : Perform parallel Ames tests on structurally related analogs (e.g., anomeric amides vs. benzamide derivatives) under identical conditions .
  • Dose-Response Analysis : Quantify mutagenic potency (e.g., revertant colonies/µg) to establish thresholds for safe handling.
  • Mechanistic Studies : Use computational models (e.g., QSAR) to predict mutagenicity based on substituent effects (e.g., acetyloxy vs. methoxy groups) .

Q. Example Data Comparison :

CompoundAmes Test Result (Revertants/µg)Reference
Target Benzamide0.8 ± 0.2
Anomeric Amide Analogue3.5 ± 0.6
Benzyl Chloride1.2 ± 0.3

Q. How do substituents on the pyrimidinyl ring influence reactivity and stability?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The 2,4-dioxo groups increase electrophilicity, making the pyrimidinyl ring prone to nucleophilic attack (e.g., at C6-amino position) .
  • Steric Effects : 3-Methyl and phenyl substituents hinder access to reactive sites, slowing hydrolysis but enhancing thermal stability.
  • Experimental Design :
    • Kinetic Studies : Monitor degradation rates (HPLC) under varying pH/temperature.
    • DFT Calculations : Predict reactive sites using molecular orbital analysis .

Q. What strategies are recommended to study its biological activity and mechanism?

Methodological Answer:

  • Target Identification : Screen against kinase/receptor libraries using surface plasmon resonance (SPR) or fluorescence polarization assays .
  • In Vitro Models :
    • Enzyme Inhibition : Test IC50_{50} values against cyclooxygenase (COX) or phosphodiesterases (PDEs) due to structural similarity to pyrimidine-based inhibitors .
    • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (caspase-3 activation) in cancer cell lines .
  • SAR Studies : Synthesize analogs (e.g., replacing acetyloxy with hydroxyl or methyl groups) to correlate structure with activity .

Q. Example SAR Table :

Analog ModificationBiological Activity (IC50_{50}, µM)Key Finding
Acetyloxy (Parent)12.4 ± 1.3Baseline activity
Hydroxyl Substituent45.6 ± 3.1Reduced potency
Methyl Substituent8.9 ± 0.7Enhanced inhibition

Q. How can researchers address challenges in scaling up synthesis?

Methodological Answer:

  • Optimization Steps :
    • Catalysis : Replace stoichiometric bases (e.g., Na2_2CO3_3) with catalytic systems (e.g., DMAP) to improve atom economy .
    • Solvent Selection : Transition from dichloromethane to acetonitrile for easier recycling and reduced toxicity .
  • Process Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediates in real-time during scale-up .

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